5-acetyl-2-ethoxybenzene-1-sulfonyl chloride
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Overview
Description
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzene, featuring an acetyl group, an ethoxy group, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5-acetyl-2-ethoxybenzene.
Sulfonylation: The key step involves the introduction of the sulfonyl chloride group. This is usually achieved by reacting 5-acetyl-2-ethoxybenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is typically carried out at low temperatures to prevent decomposition and side reactions.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the acetyl group to carboxylic acids or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Carboxylic Acids: Formed by oxidation of the acetyl group.
Scientific Research Applications
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with various nucleophilic species, resulting in the modification of the target molecules. The acetyl and ethoxy groups can also participate in further chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
5-acetyl-2-ethoxybenzene-1-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.
5-acetyl-2-ethoxybenzene-1-sulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group.
Uniqueness
5-acetyl-2-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of both an acetyl and an ethoxy group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these functional groups makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
108356-42-9 |
---|---|
Molecular Formula |
C10H11ClO4S |
Molecular Weight |
262.7 |
Purity |
95 |
Origin of Product |
United States |
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